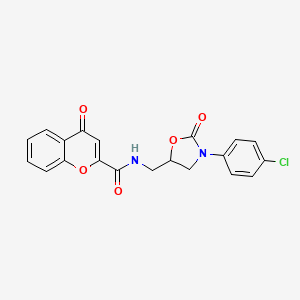

![molecular formula C13H13BN2O3 B2699941 Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- CAS No. 1538623-29-8](/img/structure/B2699941.png)

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

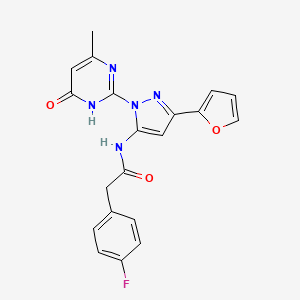

“Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The general structure of a boronic acid is represented by R−B(OH)2, where R is a substituent . In the case of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, the R group is a complex organic group.Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, also known as “(3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid”, focusing on six unique applications:

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can serve as a reagent in these reactions, facilitating the synthesis of complex organic molecules under mild conditions . The versatility and stability of boronic acids make them valuable in creating pharmaceuticals, agrochemicals, and organic materials.

Development of Antiviral and Antibacterial Agents

Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, have been explored for their potential in developing antiviral and antibacterial agents. Their ability to inhibit specific enzymes and proteins in pathogens makes them promising candidates for new therapeutic agents . Research has shown that boronic acid derivatives can effectively target bacterial enzymes, offering a pathway to novel antibiotics.

Sensor Technology for Saccharide Detection

Due to their ability to form reversible covalent bonds with diols, boronic acids are used in sensor technology for detecting saccharides and glycosylated biomolecules. This compound can be immobilized on metal substrates to create sensors that detect glucose and other sugars, which is particularly useful in medical diagnostics and monitoring diabetes .

Synthesis of Boronate-Functionalized Polymers

Boronic acids are employed in the synthesis of boronate-functionalized polymers, which have applications in drug delivery and materials science. These polymers can self-assemble into nanoparticles, providing a platform for targeted drug delivery systems that respond to specific biological stimuli . This application leverages the unique chemical properties of boronic acids to create advanced materials with tailored functionalities.

Catalysis in Organic Reactions

Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, are used as catalysts in various organic reactions. Their ability to facilitate reactions such as the Heck coupling and other palladium-catalyzed processes makes them valuable in synthetic chemistry . These catalytic properties help streamline the synthesis of complex organic compounds, enhancing efficiency and selectivity.

Development of Fluorescent Probes

Boronic acids are utilized in the development of fluorescent probes for biological imaging and diagnostics. These probes can selectively bind to specific biomolecules, allowing for the visualization of cellular processes and the detection of disease markers . The incorporation of boronic acids into fluorescent molecules enhances their binding specificity and sensitivity, making them powerful tools in biomedical research.

Orientations Futures

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

Propriétés

IUPAC Name |

[3-[(2-aminophenyl)carbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BN2O3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKNNSIYZIVQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)